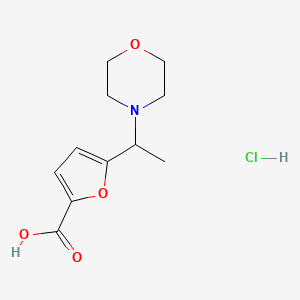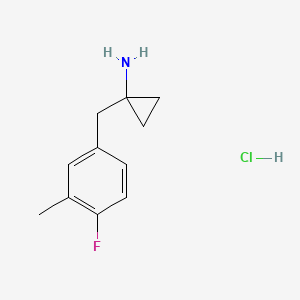
5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring substituted with a morpholine group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride typically involves the reaction of furan-2-carboxylic acid with 1-(4-morpholinyl)ethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The morpholine group can be reduced to form secondary amines.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation involves amines and coupling agents like EDCI or DCC.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: Esters and amides of 5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid.
科学的研究の応用
5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The morpholine group can interact with various enzymes and receptors, modulating their activity. The furan ring may also participate in electron transfer processes, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 2-Morpholin-4-ylpropanoic acid hydrochloride
- 6-Morpholin-4-ylpyrazine-2-carboxylic acid
- 2-Cyano-3-morpholin-4-yl-acrylic acid ethyl ester
Uniqueness
5-(1-Morpholin-4-YL-ethyl)-furan-2-carboxylic acid hydrochloride stands out due to its unique combination of a furan ring and a morpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
5-(1-morpholin-4-ylethyl)furan-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-8(12-4-6-15-7-5-12)9-2-3-10(16-9)11(13)14;/h2-3,8H,4-7H2,1H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNKIZPPXQTTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2686305.png)

![5,7,8-Trimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2686307.png)
![rac-(1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylicacid,cis](/img/structure/B2686309.png)



![2-(3-(2-fluorophenyl)ureido)-N,N-dimethyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B2686316.png)


![Sodium 1'-[(tert-butoxy)carbonyl]-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-carboxylate](/img/structure/B2686319.png)

![methyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B2686326.png)
